Butoxybenzene
Overview
Description
Butoxybenzene, also known as 1-Phenoxybutane, is an organic compound with the molecular formula C10H14O. It is an ether, characterized by an oxygen atom connected to a butyl group and a phenyl group. This compound is used in various industrial applications, including as a solvent and in the synthesis of other chemicals .
Mechanism of Action
Target of Action
Butyl phenyl ether is an organic compound that primarily targets alkyl halides or tosylates in its reactions . The compound’s primary role is to act as a nucleophile , participating in nucleophilic substitution reactions .
Mode of Action
The interaction of butyl phenyl ether with its targets primarily occurs through the Williamson ether synthesis , an SN2 reaction . In this process, an alkoxide ion (derived from butyl phenyl ether) reacts with a primary alkyl halide or tosylate . The reaction mechanism involves the displacement of a leaving group (usually a halide) by the nucleophilic oxygen atom of the ether .
Biochemical Pathways
The biochemical pathways affected by butyl phenyl ether primarily involve the formation of new ethers through the Williamson ether synthesis . The downstream effects include the creation of new organic compounds, which can be used in various industrial applications, such as the synthesis of amino acids with aryl-keto function in their side-chains .
Pharmacokinetics
It is a liquid at room temperature with a boiling point of 210.3°C and a density of 0.935 g/mL at 25°C . These properties may influence its absorption and distribution within a system.
Result of Action
The molecular result of butyl phenyl ether’s action is the formation of new ethers . On a cellular level, it has been used as a model compound to study the transformation of human pharmaceuticals detected in water during chlorine disinfection .
Action Environment
The action, efficacy, and stability of butyl phenyl ether can be influenced by various environmental factors. For instance, the reaction rate and yield in the Williamson ether synthesis can be affected by the type of alkyl halide or tosylate used, the temperature, and the solvent . Furthermore, the compound’s stability and reactivity can be influenced by storage conditions, exposure to light, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is the most common method for preparing butyl phenyl ether.
Acid-Catalyzed Dehydration: Another method involves the acid-catalyzed dehydration of butanol and phenol.
Industrial Production Methods: Industrial production typically relies on the Williamson Ether Synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butoxybenzene can undergo oxidation reactions, typically forming phenol and butyric acid as major products.
Acidic Cleavage: In the presence of strong acids like HI or HBr, butyl phenyl ether can be cleaved to form phenol and butyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Acidic Cleavage: Hydroiodic acid (HI) or hydrobromic acid (HBr) are typically used under reflux conditions.
Major Products:
Oxidation: Phenol and butyric acid.
Acidic Cleavage: Phenol and butyl halides.
Scientific Research Applications
Butoxybenzene is used in various scientific research applications:
Comparison with Similar Compounds
Butoxybenzene can be compared with other ethers such as:
Anisole (Methyl phenyl ether): Similar in structure but with a methyl group instead of a butyl group.
Ethyl phenyl ether: Contains an ethyl group instead of a butyl group.
This compound is unique due to its specific combination of a butyl and phenyl group, which influences its physical and chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
butoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNONBGXNFCTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022149 | |
Record name | Butyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-79-0 | |
Record name | Butyl phenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl phenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8467 | |
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Record name | Benzene, butoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-butyl phenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL PHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H804A5426K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butyl phenyl ether?
A1: Butyl phenyl ether has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
Q2: What are the common synthetic routes to Butyl phenyl ether?
A2: Butyl phenyl ether can be synthesized via several routes, including:
- Williamson ether synthesis: This reaction involves the reaction of sodium phenolate with n-butyl bromide in the presence of a phase-transfer catalyst like polyethylene glycol (PEG-600). [, ]
- Reaction of phenol with n-butyl bromide: This reaction can be performed using potassium hydroxide as a base and polyethylene glycol (PEG-400) as a phase-transfer catalyst under microwave irradiation. []
- Alkylation of phenol with isobutylene: This reaction can be catalyzed by boron trifluoride (BF3) and leads to the formation of tert-butyl phenyl ether (TBPE), which can be further converted to other butyl phenyl ether isomers. []
Q3: What catalysts are commonly employed in the synthesis of Butyl phenyl ether?
A3: A variety of catalysts have been explored for BPE synthesis, including:
- Phase-transfer catalysts: Polyethylene glycols (PEGs) with varying molecular weights, quaternary ammonium salts, and triethanolamine (TEA) are common choices. [, , , , ]
- Polymer-supported catalysts: Polystyrene and polyvinyl chloride resins functionalized with polyethylene polyamine, quaternary ammonium salts, pyridine, triethanolamine, or diethanolamine have been investigated. [, , , , ]
- Heterogeneous catalysts: Calcined hydrotalcites, particularly magnesium-aluminium hydrotalcites (CMA-HTs), show activity for the tert-butylation of phenol using isobutanol. []
Q4: How is the structure of Butyl phenyl ether confirmed?
A4: Structural characterization of BPE can be achieved through various spectroscopic techniques, including:
- Infrared (IR) spectroscopy: IR spectra provide information about the functional groups present in the molecule. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1D and 2D NMR techniques are valuable for determining the structure and assigning the resonances of BPE and its derivatives. []
- Mass spectrometry (MS): MS helps in determining the molecular weight and fragmentation pattern of the molecule, confirming its identity. [, , ]
Q5: How does the structure of Butyl phenyl ether influence its reactivity?
A5: The ether oxygen in BPE possesses lone pairs of electrons, making it susceptible to:
- Coordination: It can form complexes with Lewis acids like aluminum chloride (AlCl3) and aluminum bromide (AlBr3), which can catalyze its rearrangement to butylphenols. [, , , ]
- Cleavage: Strong acids like hydrogen chloride (HCl) and hydrogen bromide (HBr) can cleave the ether bond in BPE, leading to the formation of phenol and the corresponding butyl halide. []
Q6: What is the significance of the rearrangement reactions of Butyl phenyl ether?
A6: The rearrangement of BPE, typically catalyzed by Lewis acids, is a significant reaction because:
- Formation of Butylphenols: It provides a route for synthesizing various isomers of butylphenols, which are valuable intermediates in the production of resins, antioxidants, and other industrial chemicals. [, ]
- Mechanistic Insights: Studying these rearrangements helps elucidate the mechanism of electrophilic aromatic substitution reactions and the role of π-complexes as potential intermediates. [, , , ]
Q7: How does Butyl phenyl ether interact with Cu(II)-Hectorite?
A: Butyl phenyl ether interacts with Cu(II)-Hectorite to form a type II complex. This interaction is characterized by the association of the ether oxygen with the Cu(II) ions present in the interlamellar spaces of the hectorite clay. Interestingly, no dimerization reaction is observed in this system, unlike with anisole. []
Q8: What are the potential applications of Butyl phenyl ether?
A8: BPE and its derivatives have potential applications in various industries, including:
- Polymer Industry: As a starting material for synthesizing tackifying resins used in rubber formulations to improve their self-adhesion and processing properties. []
- Fuel Additives: Methyl pentanal butyl phenyl ether has been explored as a potential component in compound additives for low-medium ratio methanol gasoline to enhance water resistance, metallic corrosion resistance, rubber swelling resistance, and evaporation gas resistance. []
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